N-(5-methylpyridin-2-yl)nonane-1-sulfonamide
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Overview
Description
N-(5-methylpyridin-2-yl)nonane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a nonane chain and a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)nonane-1-sulfonamide typically involves the reaction of 5-methylpyridine with nonane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
5-methylpyridine+nonane-1-sulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)nonane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(5-methylpyridin-2-yl)nonane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)nonane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylpyridin-2-yl)butane-1-sulfonamide
- N-(5-methylpyridin-2-yl)hexane-1-sulfonamide
- N-(5-methylpyridin-2-yl)octane-1-sulfonamide
Uniqueness
N-(5-methylpyridin-2-yl)nonane-1-sulfonamide is unique due to its longer nonane chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to shorter-chain analogs.
Properties
Molecular Formula |
C15H26N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)nonane-1-sulfonamide |
InChI |
InChI=1S/C15H26N2O2S/c1-3-4-5-6-7-8-9-12-20(18,19)17-15-11-10-14(2)13-16-15/h10-11,13H,3-9,12H2,1-2H3,(H,16,17) |
InChI Key |
MRTMTBZGMIRPEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NC1=NC=C(C=C1)C |
Origin of Product |
United States |
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